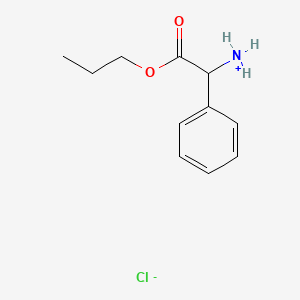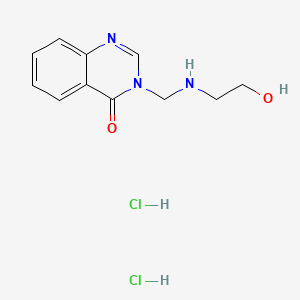
Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride is a chemical compound with the molecular formula C6-H11-N5-O.2Cl-H and a molecular weight of 242.14 . This compound is known for its unique structure, which includes a hydrazino group attached to a pyridazinyl ring, making it a valuable compound in various scientific research fields.
Métodos De Preparación
The synthesis of Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride involves several steps. The primary synthetic route includes the reaction of 3-hydrazinopyridazine with ethanolamine under specific reaction conditions. The reaction typically occurs in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Análisis De Reacciones Químicas
Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino group to other functional groups.
Substitution: The compound can undergo substitution reactions where the hydrazino group is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride can be compared with other similar compounds, such as:
Ethanol, 2-((3-amino-6-pyridazinyl)amino)-, dihydrochloride: Similar structure but lacks the hydrazino group.
Ethanol, 2-((3-hydrazino-5-pyridazinyl)amino)-, dihydrochloride: Similar structure but with a different substitution pattern on the pyridazinyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazino group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
66125-68-6 |
|---|---|
Fórmula molecular |
C6H13Cl2N5O |
Peso molecular |
242.10 g/mol |
Nombre IUPAC |
2-[(6-hydrazinylpyridazin-3-yl)amino]ethanol;dihydrochloride |
InChI |
InChI=1S/C6H11N5O.2ClH/c7-9-6-2-1-5(10-11-6)8-3-4-12;;/h1-2,12H,3-4,7H2,(H,8,10)(H,9,11);2*1H |
Clave InChI |
FZUGYQITXOILIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1NCCO)NN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(14-Methyl-5,9-dimethylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl) propanoate](/img/structure/B13768278.png)






